REACTION_CXSMILES
|
Br.C([O:4][P:5]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([P:22]([O:27]CC)(=[O:26])[O:23]CC)=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)(=[O:9])[O:6]CC)C.O>C(O)(=O)C>[C:16]1([C:13]2[CH:14]=[CH:15][C:10]([P:5]([OH:6])(=[O:4])[OH:9])=[CH:11][CH:12]=2)[CH:17]=[CH:18][C:19]([P:22]([OH:26])(=[O:23])[OH:27])=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)P(OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried (20 mm Hg) at 45° C. for one night
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)P(O)(=O)O)C1=CC=C(C=C1)P(O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |